Sodium cyclamate is classified as a non-nutritive sweetener. It is derived from cyclohexylamine, which is produced by the reduction of aniline. The compound is primarily used as a sugar substitute due to its sweetness, approximately 30 times that of refined cane sugar. It is important to note that sodium cyclamate does not occur naturally in foods .
The synthesis of sodium cyclamate involves several steps:
Sodium cyclamate has a distinct molecular structure characterized by a sulfonamide group attached to a cyclohexane ring. The structural formula can be represented as follows:
This structure contributes to its sweet taste and solubility in water, making it suitable for various applications in food products .
Sodium cyclamate can undergo several chemical reactions:
The sweetness of sodium cyclamate is attributed to its interaction with taste receptors on the tongue. It activates the sweet taste receptors (T1R2 and T1R3), similar to how sugar does, leading to the perception of sweetness without contributing calories. This mechanism makes it an attractive option for low-calorie food formulations .
Sodium cyclamate exhibits several notable physical and chemical properties:
These properties highlight its utility as a sweetener in various food products.
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